Cas no 182626-53-5 (2'-TFA-NH-dA)

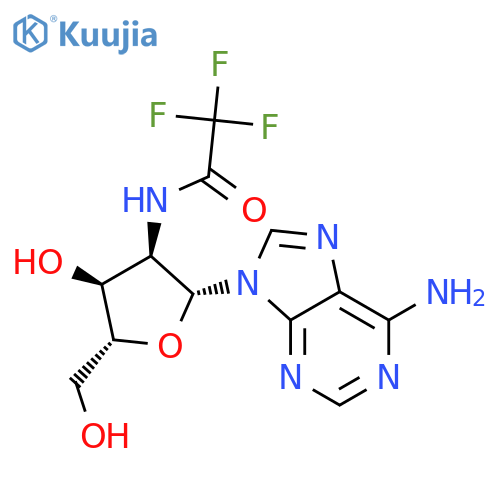

2'-TFA-NH-dA structure

商品名:2'-TFA-NH-dA

2'-TFA-NH-dA 化学的及び物理的性質

名前と識別子

-

- 2'-TFA-NH-dA

- 182626-53-5

- NT57539

- N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide

- N-[(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide

- AC-32319

-

- MDL: MFCD28134640

- インチ: InChI=1S/C12H13F3N6O4/c13-12(14,15)11(24)20-5-7(23)4(1-22)25-10(5)21-3-19-6-8(16)17-2-18-9(6)21/h2-5,7,10,22-23H,1H2,(H,20,24)(H2,16,17,18)/t4-,5-,7-,10-/m1/s1

- InChIKey: KHGXFRFYBJGYGA-QYYRPYCUSA-N

- ほほえんだ: NC=1N=CN=C2C1N=CN2[C@@H]3O[C@@H]([C@H]([C@H]3NC(C(F)(F)F)=O)O)CO

計算された属性

- せいみつぶんしりょう: 362.09503740Da

- どういたいしつりょう: 362.09503740Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 512

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 148Ų

2'-TFA-NH-dA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A767148-1g |

2'-TFA-NH-dA |

182626-53-5 | 95+% | 1g |

$910.0 | 2024-08-03 | |

| Chemenu | CM183159-1g |

2'-TFA-NH-dA |

182626-53-5 | 95% | 1g |

$*** | 2023-03-30 |

2'-TFA-NH-dA 関連文献

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

182626-53-5 (2'-TFA-NH-dA) 関連製品

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:182626-53-5)2'-TFA-NH-dA

清らかである:99%

はかる:1g

価格 ($):819.0